molecular formula C11H15N3O B5506234 2-(ethylamino)-4-(methoxymethyl)-6-methylnicotinonitrile

2-(ethylamino)-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No. B5506234
M. Wt: 205.26 g/mol
InChI Key: AFKRJIMQUGNUQS-UHFFFAOYSA-N
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Description

The compound "2-(ethylamino)-4-(methoxymethyl)-6-methylnicotinonitrile" is of significant interest in the field of organic chemistry due to its potential in various chemical reactions and properties that offer insights into molecular structure and functional analysis.

Synthesis Analysis

The synthesis of compounds similar to "this compound" involves complex reactions where nitrile oxides react with specific isothiazole derivatives through regioselective cycloaddition reactions, yielding diverse derivatives with unique properties (Clerici, Ferraris, & Gelmi, 1995).

Molecular Structure Analysis

The molecular structure and electronic properties have been elucidated using X-ray diffraction (XRD) and computational methodologies, revealing an orthorhombic crystallization. The compound exhibits key interactions such as π–π stacking and H⋯X contacts, contributing to its stability and characteristic features (Bakheit & Alkahtani, 2023).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and related compounds highlight their reactivity and potential for creating diverse molecular structures. One example includes cycloaddition reactions leading to isothiazolo derivatives, showcasing their versatility in synthesizing novel chemical entities (Clerici, Ferraris, & Gelmi, 1995).

Physical Properties Analysis

The physical properties, including crystal structure and molecular interactions, have been extensively studied. The orthorhombic crystallization and the presence of π–π stacking interactions underscore the compound's unique physical characteristics, influencing its stability and reactivity (Bakheit & Alkahtani, 2023).

Scientific Research Applications

Structural and Computational Studies

  • Structural and Computational Features: Research on quinolin-2(1H)-ylidene derivatives, which share some structural similarities with "2-(ethylamino)-4-(methoxymethyl)-6-methylnicotinonitrile", has been conducted to understand their tautomeric structures and bonding characteristics. These studies provide insights into the equilibrium preference for enaminothione, enamine, and enaminone tautomeric structures, which could be relevant for similar compounds (Nesterov et al., 2013).

Synthetic Applications

  • Synthesis of Heterocycles: Research has been conducted on the synthesis of heterocyclic compounds using components structurally related to "this compound". These studies demonstrate the versatility of such compounds in synthesizing a wide range of heterocyclic structures, which could be important for pharmaceutical and material science applications (Zolfigol et al., 2013).

Biological and Medicinal Chemistry

  • Anticancer Assessment: Research on 2-amino-3-cyanopyridine derivatives, related to the core structure of the compound , has explored their potential anticancer properties. This indicates that structurally similar compounds might also possess biologically relevant activities and could be explored for therapeutic applications (Mansour et al., 2021).

Material Science

  • Photochemical Properties: Studies on the photochemistry of compounds structurally similar to "this compound" have explored their photoreactive behavior. This research provides insights into the potential applications of such compounds in material science, particularly in the development of photoresponsive materials (Leitich & Heise, 2002).

properties

IUPAC Name

2-(ethylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-4-13-11-10(6-12)9(7-15-3)5-8(2)14-11/h5H,4,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKRJIMQUGNUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=C1C#N)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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